2-溴-8-甲基喹啉

描述

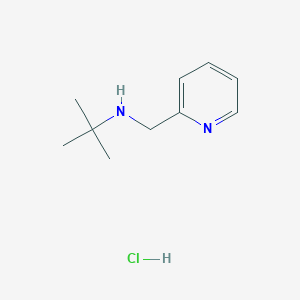

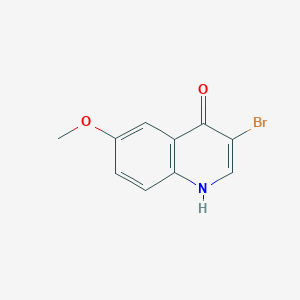

2-Bromo-8-methylquinoline is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The quinoline ring system is known for its presence in various natural products and pharmaceuticals. The specific substitution pattern of a bromine atom at the second position and a methyl group at the eighth position on the quinoline ring system is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of brominated quinolines can be achieved through various methods. For instance, the Knorr synthesis is a notable method for preparing quinoline derivatives, as demonstrated in the preparation of 6-bromo-2-chloro-4-methylquinoline, which involves a condensation followed by cyclization known as the Knorr reaction . Although this does not directly describe the synthesis of 2-bromo-8-methylquinoline, it provides insight into the synthetic strategies that could be adapted for its preparation. Additionally, the synthesis of 8-methylquinoline-5-carboxylic acid, a related compound, was achieved through the Skraup reaction, which could potentially be modified to introduce a bromine at the second position .

Molecular Structure Analysis

The molecular structure of 2-bromo-8-methylquinoline would consist of a quinoline core with a bromine atom and a methyl group attached at specified positions. The crystal structures of related quinolinium compounds have been studied, providing insights into the potential geometry and electronic distribution of the molecule . These studies can help predict the reactivity and interaction of 2-bromo-8-methylquinoline with other molecules.

Chemical Reactions Analysis

Brominated quinolines participate in various chemical reactions, often serving as intermediates or reactants. For example, the regiochemistry in nucleophilic substitution reactions of bromoquinolines with amines has been explored, which could be relevant for functionalizing 2-bromo-8-methylquinoline . Moreover, the synthesis of bromomethylquinazoline, a structurally related compound, involves bromination, which is a key reaction for introducing bromine into organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-8-methylquinoline would be influenced by the presence of the bromine atom, which is a heavy and polarizable substituent. This could affect the compound's boiling point, density, and refractive index. The photolabile nature of brominated hydroxyquinolines has been studied, suggesting that brominated quinolines could have interesting photochemical properties . Additionally, the solubility and reactivity of the compound would be important parameters to consider in its applications.

科学研究应用

1. 合成和化学转化

2-溴-8-甲基喹啉一直是合成化学中的研究对象。Choi和Chi(2004年)展示了从6-溴-2-甲基喹啉-5,8-二酮制备7-烷基氨基-2-甲基喹啉-5,8-二酮的过程,展示了溴-甲基喹啉在化学转化中的多功能性(Choi & Chi, 2004)。此外,Wlodarczyk等人(2011年)探索了6-溴-4-甲基喹啉-2(1H)-酮的Knorr合成,这是制备用于传染病研究所需材料的关键过程(Wlodarczyk et al., 2011)。

2. 生物评价和应用

2014年,Siddappa和Sultana Mayana合成并评价了5-溴-3-(((羟基-2-甲基喹啉-7-基)亚甲基)肼基)吲哚-2-酮及其金属配合物的生物活性。这项研究突显了溴-甲基喹啉衍生物在药物化学中的潜力,特别是在抗菌和抗真菌活性方面(Siddappa & Sultana Mayana, 2014)。

3. 光物理性质和应用

Zhu等人(2006年)探索了8-溴-7-羟基喹啉作为光可去保护基的应用,特别是在生理应用中。这种化合物的高效光解和低荧光使其适用于用光研究细胞生理学,特别是在双光子激发情景下(Zhu et al., 2006)。

4. 配位化学

Edwards等人(2011年)对8-甲基喹啉铵的过渡金属卤化物盐进行的研究突显了溴-甲基喹啉与各种金属离子的相互作用。这项研究为溴-甲基喹啉的配位化学提供了见解,这对于新材料和催化剂的开发至关重要(Edwards et al., 2011)。

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on the synthesis and functionalization of 2-Bromo-8-methylquinoline for potential biological and pharmaceutical applications.

属性

IUPAC Name |

2-bromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBSPUHZUXLUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577170 | |

| Record name | 2-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-8-methylquinoline | |

CAS RN |

99073-81-1 | |

| Record name | 2-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

amine hydrochloride](/img/structure/B1285185.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)